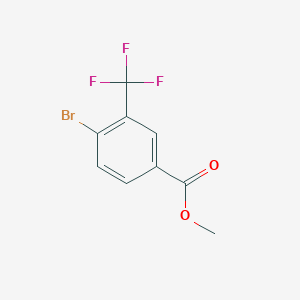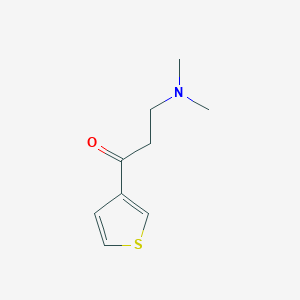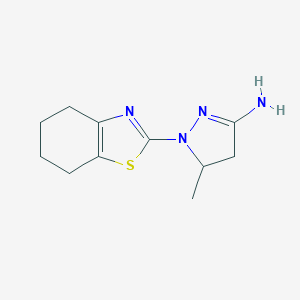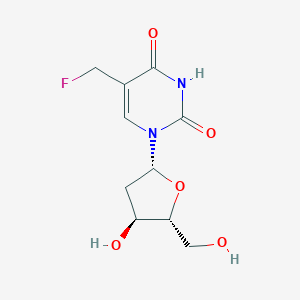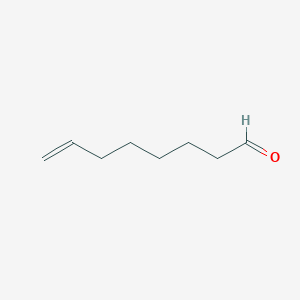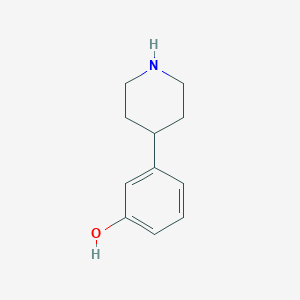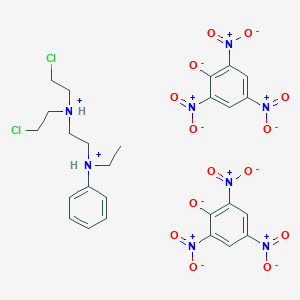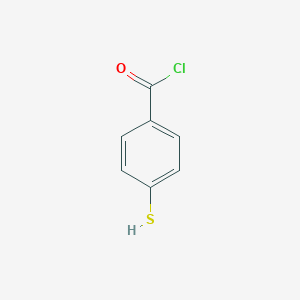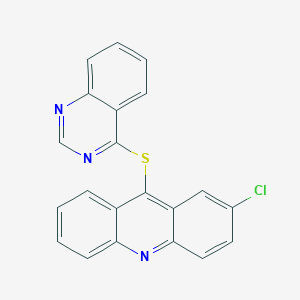
Acridine, 2-chloro-9-(4-quinazolinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 2-chloro-9-(4-quinazolinylthio)- is a chemical compound that belongs to the acridine family. It has been extensively studied for its potential use in scientific research applications.
作用機序
The mechanism of action of acridine, 2-chloro-9-(4-quinazolinylthio)- is not fully understood. However, it is believed to act by intercalating into DNA, which can lead to DNA damage and cell death.
生化学的および生理学的効果
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been found to induce DNA damage and cell death in cancer cells. In addition, it has been studied for its potential use as a fluorescent probe for the detection of DNA.
実験室実験の利点と制限
One advantage of using acridine, 2-chloro-9-(4-quinazolinylthio)- in lab experiments is its potential use as a fluorescent probe for the detection of DNA. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of acridine, 2-chloro-9-(4-quinazolinylthio)-. One direction is the further study of its potential use as a fluorescent probe for the detection of DNA. Another direction is the further study of its anti-tumor activity and potential use in cancer treatment. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in lab experiments.
合成法
The synthesis of acridine, 2-chloro-9-(4-quinazolinylthio)- can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-9H-acridine with sodium hydride in dimethylformamide. This reaction produces 2-chloro-9-(hydroxymethyl)acridine. The second step involves the reaction of 2-chloro-9-(hydroxymethyl)acridine with 4-chloroquinazoline-2-thiol in the presence of potassium carbonate. This reaction produces acridine, 2-chloro-9-(4-quinazolinylthio)-.
科学的研究の応用
Acridine, 2-chloro-9-(4-quinazolinylthio)- has been extensively studied for its potential use in scientific research applications. It has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
特性
CAS番号 |
102244-08-6 |
|---|---|
製品名 |
Acridine, 2-chloro-9-(4-quinazolinylthio)- |
分子式 |
C21H12ClN3S |
分子量 |
373.9 g/mol |
IUPAC名 |
2-chloro-9-quinazolin-4-ylsulfanylacridine |
InChI |
InChI=1S/C21H12ClN3S/c22-13-9-10-19-16(11-13)20(14-5-1-4-8-18(14)25-19)26-21-15-6-2-3-7-17(15)23-12-24-21/h1-12H |
InChIキー |
LLLWIYPZJYCYHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SC4=NC=NC5=CC=CC=C54 |
その他のCAS番号 |
102244-08-6 |
同義語 |
ACRIDINE, 2-CHLORO-9-(4-QUINAZOLINYLTHIO)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



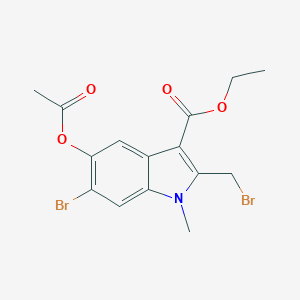
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
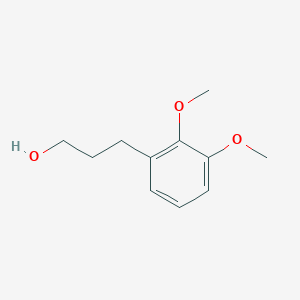
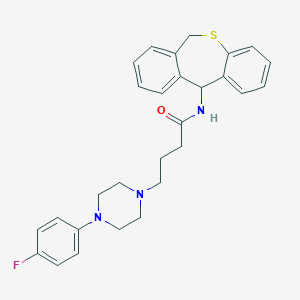
![5-Oxobicyclo[2.2.1]hept-2-ene-7-carboxylic acid](/img/structure/B9827.png)
